N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Description
“N-(5-chloro-2-cyanophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, a nitrile, and a dihydropyridine ring. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydropyridine ring could be formed through a Hantzsch dihydropyridine synthesis or a similar reaction . The carboxamide and nitrile groups could be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond, which could potentially exist in different tautomeric forms . The presence of the carboxamide and nitrile groups will also affect the overall structure and properties of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The dihydropyridine ring is known to undergo oxidation and reduction reactions. The carboxamide and nitrile groups could act as nucleophiles or electrophiles in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and nitrile groups could increase its solubility in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-16-7-6-14(11-26)18(10-16)27-19(29)17-5-2-8-28(20(17)30)12-13-3-1-4-15(9-13)21(23,24)25/h1-10H,12H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLJVAOQAOECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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